molecular formula C14H8N2O4 B1300843 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid CAS No. 186384-46-3

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid

Cat. No.: B1300843
CAS No.: 186384-46-3
M. Wt: 268.22 g/mol
InChI Key: LNWAYWWOYHEHJX-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid is a heterocyclic compound with a molecular formula of C14H8N2O4. This compound is known for its unique structure, which includes both pyridine and isoindoline moieties. It is used in various fields of scientific research due to its potential biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid typically involves the reaction of isoindoline derivatives with pyridine carboxylic acids under specific conditions. One common method includes the condensation of isoindoline-1,3-dione with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. specific industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
  • 1,3-Dioxo-2-methylisoindoline-5-carboxylic acid
  • 1,3-Dioxo-2-ethylisoindoline-5-carboxylic acid

Uniqueness

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid is unique due to the presence of both pyridine and isoindoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-12-9-5-4-8(14(19)20)7-10(9)13(18)16(12)11-3-1-2-6-15-11/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWAYWWOYHEHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353662
Record name 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186384-46-3
Record name 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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